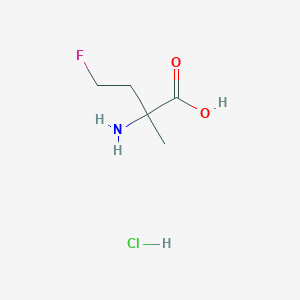

2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride

Descripción

BenchChem offers high-quality 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-amino-4-fluoro-2-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO2.ClH/c1-5(7,2-3-6)4(8)9;/h2-3,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYNSALCEAVHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCF)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride

Introduction

2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride is a synthetic, non-proteinogenic amino acid analog of significant interest to researchers in drug discovery and chemical biology. The strategic incorporation of a fluorine atom and a methyl group at the α-carbon bestows unique conformational constraints and metabolic stability, making it a valuable building block for novel peptides and small molecule therapeutics. This guide provides a comprehensive overview of its physicochemical properties, alongside detailed experimental protocols for its characterization, offering a foundational resource for scientists working with this compound. The fluorination of amino acids is a key strategy in modern drug design to enhance metabolic stability and modulate biological activity.

Chemical and Physical Properties

The introduction of fluorine can significantly alter the electronic properties and binding affinities of parent molecules, while the α-methyl group provides steric hindrance that can protect against enzymatic degradation. A summary of the key physicochemical properties of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride is presented below. Due to the limited availability of public data for this specific molecule, some properties are extrapolated from closely related analogs.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₁₁ClFNO₂ | Calculated |

| Molecular Weight | 171.60 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not explicitly reported. Expected to be >200 °C (with decomposition), similar to related fluorinated amino acid hydrochlorides.[1] | Literature on related compounds |

| Solubility | Soluble in water and polar organic solvents (e.g., Methanol, DMSO). | Inferred from structure and related compounds |

| pKa | Not explicitly reported. Expected pKa values for the carboxylic acid and the amino group are ~2-3 and ~9-10, respectively. | Inferred from standard amino acid properties |

Synthesis and Characterization

A generalized workflow for the synthesis and purification is depicted below:

Caption: A proposed synthetic workflow for 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride.

Experimental Protocols for Physicochemical Characterization

Accurate characterization is crucial for the successful application of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride in research and development. The following section details robust protocols for determining its key physicochemical properties.

Determination of Aqueous Solubility

The solubility of an active pharmaceutical ingredient is a critical parameter that influences its bioavailability.

Principle: The shake-flask method is a standard technique for determining aqueous solubility. An excess amount of the compound is equilibrated with water, and the concentration of the dissolved substance in the saturated solution is measured.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 10 mg of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride into a glass vial.

-

Solvent Addition: Add 1 mL of deionized water to the vial.

-

Equilibration: Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a known volume of a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[2]

Sources

The Molecular Dynamics and Diagnostic Utility of 2-Amino-4-fluoro-2-methylbutanoic Acid Hydrochloride (FAMB)

Executive Summary

In the field of neuro-oncology, visualizing tumor margins and detecting recurrence against the high background metabolism of the healthy brain remains a formidable challenge. Traditional radiotracers like 18F-Fluorodeoxyglucose (18F-FDG) often fail due to the brain's inherent reliance on glucose. To circumvent this, modern molecular imaging exploits the altered metabolic programming of cancer cells—specifically, their insatiable demand for amino acids.

2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride (FAMB) is a synthetic, non-proteinogenic amino acid designed explicitly as a transport probe. When labeled with the positron-emitting isotope Fluorine-18 (18F-FAMB), it serves as a highly specific Positron Emission Tomography (PET) radiotracer. By hijacking upregulated amino acid transporters on the tumor cell surface, FAMB achieves exceptional tumor-to-normal-brain contrast, reaching ratios as high as 14:1 in preclinical gliosarcoma models[1].

Structural Rationale & Chemical Profile

As application scientists, we do not simply synthesize molecules; we engineer them to bypass specific biological checkpoints. The structure of FAMB is a masterclass in rational drug design, with every functional group serving a distinct pharmacokinetic purpose:

-

The α -Methyl Group (Metabolic Shielding): Natural amino acids are rapidly metabolized by pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as transaminases and decarboxylases. The first step in this enzymatic cascade is the abstraction of the α -proton. By replacing this proton with a methyl group, we create steric hindrance and eliminate the necessary hydrogen, rendering FAMB entirely metabolically inert[2].

-

The γ -Fluoro Substitution (Radiolabeling & Bioisosterism): Fluorine is an excellent bioisostere for hydrogen and hydroxyl groups. With a Van der Waals radius of 1.47 Å (compared to 1.20 Å for hydrogen), the fluorine atom at the C4 position does not significantly alter the steric bulk of the aliphatic chain. This ensures the molecule still perfectly fits into the binding pockets of amino acid transporters, while providing a site for 18F-radiolabeling[3].

-

The Hydrochloride Salt Formulation: In its zwitterionic state, the solubility of amino acids can fluctuate based on physiological pH. Formulating FAMB as a hydrochloride salt protonates the amine, locking the molecule into a stable, highly water-soluble cationic state. This is critical for rapid reconstitution in physiological saline prior to intravenous injection.

Mechanism of Action: Exploiting Amino Acid Transporters

Tumor cells exhibit the "Warburg effect" and upregulate specific membrane transporters to fuel rapid proliferation. FAMB acts as a Trojan horse, entering the cell via two primary transport systems[3]:

-

System L (LAT1 / SLC7A5): A sodium-independent transporter that typically handles bulky, branched, and aromatic amino acids. LAT1 is heavily overexpressed in high-grade gliomas and is the primary driver of FAMB uptake[4].

-

System A (SLC38A2): A sodium-dependent transporter upregulated during active cell division.

The Principle of Intracellular Trapping: Once inside the tumor cell, natural amino acids (like 11C-Methionine) are incorporated into proteins or metabolized, creating a complex web of radioactive metabolites that can wash out of the cell. Because FAMB is an artificial α -dialkyl amino acid, it cannot be charged onto tRNA for protein synthesis, nor can it be enzymatically degraded. Consequently, it becomes "trapped" in the tumor cytosol. This unidirectional flux is the causal mechanism behind its superior PET signal-to-noise ratio[1].

Fig 1: Mechanism of 18F-FAMB cellular uptake via LAT1/System A and subsequent intracellular trapping.

Quantitative Data: Comparative Efficacy

To understand the clinical value of FAMB, we must benchmark it against existing radiotracers. The table below summarizes the quantitative advantages of utilizing a non-metabolizable, dual-transporter substrate.

| Radiotracer | Primary Target | Protein Incorporation | Brain Background Uptake | Tumor-to-Brain Ratio (Rodent Models) |

| 18F-FDG | GLUT1 / Hexokinase | No | High | Low (<1.5:1) |

| 11C-MET | LAT1 (System L) | Yes | Moderate | Moderate (~2:1 to 3:1) |

| 18F-FET | LAT1 / LAT2 | No | Low | High (~2.5:1 to 4:1) |

| 18F-FAMB | System L & System A | No | Very Low | Very High (~14:1)[1] |

Experimental Protocols: Validating Transporter Specificity

To definitively assign FAMB transport to System L versus System A, we employ a self-validating, dual-axis competitive inhibition assay. This protocol is designed to isolate variables by systematically removing necessary co-factors (like Sodium) and introducing highly specific competitive inhibitors.

Protocol: In Vitro Competitive Radiotracer Uptake Assay

Objective: Determine the fractional contribution of System L vs. System A in the cellular uptake of 18F-FAMB.

-

Cell Culture Preparation: Seed 9L gliosarcoma cells into 24-well plates at a density of 1×105 cells/well. Incubate at 37°C in 5% CO2 until 80% confluence is reached.

-

Buffer Manipulation (The Internal Control):

-

Rationale: System A requires Na+, while System L does not.

-

Prepare two variations of HEPES-buffered Tyrode's solution. Buffer 1 contains standard NaCl. Buffer 2 replaces NaCl entirely with choline chloride. Choline maintains the osmotic pressure of the cells while completely abolishing Na+-dependent transport. Any residual uptake in Buffer 2 must be mediated by Na+-independent transporters (System L).

-

-

Competitive Inhibition:

-

To specific wells, add 10 mM of BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a highly specific inhibitor of System L.

-

To other wells, add 10 mM of MeAIB ( α -(methylamino)isobutyric acid), a highly specific inhibitor of System A[3].

-

-

Radiotracer Incubation: Introduce 18F-FAMB (approx. 1 μ Ci/well) to all samples. Incubate for exactly 30 minutes at 37°C to allow steady-state accumulation.

-

Lysis & Quantification: Terminate the assay by washing the cells rapidly with ice-cold Na+-free buffer to halt all transporter activity. Lyse the cells using 0.1 N NaOH. Transfer the lysate to counting tubes and quantify the accumulated radioactivity using an automated gamma counter.

Fig 2: Self-validating experimental workflow for competitive radiotracer uptake and quantification.

Conclusion

2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride represents a triumph of rational chemical design in molecular imaging. By combining the metabolic resistance of an α -methyl group with the transport affinity of an aliphatic amino acid backbone, FAMB provides an unclouded window into the metabolic hyperactivity of tumor cells. Its ability to leverage both System L and System A transporters ensures robust intracellular trapping, making it a highly potent tool for neuro-oncology diagnostics and drug development monitoring.

References

-

Synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB): relationship of amino acid transport to tumor imaging properties of branched fluorinated amino acids. Nuclear Medicine and Biology, 2003. URL:[Link]

-

Radiolabeled Amino Acids for Tumor Imaging with PET: Radiosynthesis and Biological Evaluation of 2-Amino-3-[18F]fluoro-2-methylpropanoic Acid and 3-[18F]Fluoro-2-methyl-2-(methylamino)propanoic Acid. Journal of Medicinal Chemistry, 2002. URL:[Link]

-

The Utility of Conventional Amino Acid PET Radiotracers in the Evaluation of Glioma Recurrence also in Comparison with MRI. Cancers (Basel), 2020. URL:[Link]

-

Radiolabeled Molecular Imaging Agents for Amino Acid Transport in Tumors. Kanazawa University Repository, 2017. URL:[Link]

Sources

- 1. Synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB): relationship of amino acid transport to tumor imaging properties of branched fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kawai.w3.kanazawa-u.ac.jp [kawai.w3.kanazawa-u.ac.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Utility of Conventional Amino Acid PET Radiotracers in the Evaluation of Glioma Recurrence also in Comparison with MRI - PMC [pmc.ncbi.nlm.nih.gov]

Engineering the Future of Biotherapeutics: The Biological Activity and Application of Fluorinated Amino Acid Analogs

Executive Summary

In the landscape of modern drug discovery and protein engineering, the rational modification of biological macromolecules requires tools that offer precise physicochemical control without disrupting native topologies. Fluorinated amino acids (FAAs) have emerged as one of the most powerful bioorthogonal toolsets available to researchers[1].

As a Senior Application Scientist, I approach protein engineering not as a process of stochastic mutation, but as an exercise in rational biophysical design. Fluorine is virtually absent in native biological systems, yet it possesses extreme electronegativity, a low polarizability, and a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å)[2]. This unique combination allows us to substitute C-H bonds with C-F bonds to radically alter a protein's local dipole moments, hydrophobicity, and proteolytic stability, all without inducing the severe steric clashes typically caused by bulkier functional groups[3].

This technical guide explores the mechanistic causality behind FAA biological activity, details the self-validating protocols required for their site-specific incorporation, and provides a framework for leveraging these analogs in therapeutic development.

Mechanistic Foundations: Stereoelectronic and Fluorous Effects

To utilize FAAs effectively, one must understand the fundamental physical chemistry that drives their behavior within a folded protein. The biological activity of FAAs is primarily governed by two phenomena: the stereoelectronic effect and the fluorous effect .

The Stereoelectronic Effect: Preorganizing Protein Topology

The most striking demonstration of stereoelectronic causality is found in the stabilization of the collagen triple helix. Native collagen relies on a repeating (Pro-Hyp-Gly) sequence, where (2S,4R)-4-hydroxyproline (Hyp) provides stability. However, substituting Hyp with (2S,4R)-4-fluoroproline (Flp) yields a hyperstable synthetic collagen[4].

The Causality: The highly electronegative fluorine atom on the pyrrolidine ring induces a strong gauche effect. This stereoelectronic interaction forces the ring into a highly specific Cγ-exo pucker. This pucker, in turn, preorganizes the peptide backbone dihedral angles ( ϕ and ψ ) into the exact geometry required for triple-helix formation[4][5]. By preorganizing the unfolded state, Flp drastically reduces the entropic penalty of folding. Conversely, its diastereomer, (2S,4S)-4-fluoroproline (flp), forces a Cγ-endo pucker, which sterically clashes with the helical conformation, actively destroying the protein's structural integrity[4].

The Fluorous Effect: Driving Hydrophobic Core Assembly

For globular and coiled-coil proteins, stability is driven by the hydrophobic effect. Highly fluorinated aliphatic amino acids, such as trifluoroleucine or hexafluoroleucine, exhibit extreme lipophilicity and hydrophobicity[6].

The Causality: Fluorocarbons do not mix well with either water or standard hydrocarbons; they prefer to self-segregate into a "fluorous phase." When hexafluoroleucine is introduced into the hydrophobic core (the a and d positions) of a coiled-coil protein, the fluorous side chains tightly pack against one another. This fluorous self-segregation expels water more efficiently than standard leucine and creates a hyperstable, rigidified hydrophobic core[7].

Quantitative Thermodynamic Profiling

The theoretical principles outlined above translate into dramatic, measurable increases in thermodynamic stability ( Tm , the melting temperature at which 50% of the protein is denatured). The table below summarizes the thermal stabilization achieved by rational FAA substitution in two distinct structural motifs[4][7].

| Protein / Peptide Model | Structural Motif | Amino Acid Substitution | Tm (°C) | ΔTm vs. Wild-Type | Mechanism of Stabilization |

| (Pro-Pro-Gly)₁₀ | Collagen Triple Helix | None (Wild-Type Baseline) | 41.0 | - | Baseline |

| (Pro-Hyp-Gly)₁₀ | Collagen Triple Helix | (2S,4R)-4-hydroxyproline | 60.0 | +19.0 | Hydrogen bonding / Weak gauche effect |

| (Pro-Flp-Gly)₁₀ | Collagen Triple Helix | (2S,4R)-4-fluoroproline | 91.0 | +50.0 | Strong gauche effect (Preorganization) |

| Leu-GCN4-p1d | Coiled-Coil Dimer | Leucine (Wild-Type) | 48.0 | - | Baseline |

| Tfl-GCN4-p1d | Coiled-Coil Dimer | Trifluoroleucine | 61.0 | +13.0 | Fluorous core self-segregation |

Methodological Framework: Site-Specific Incorporation

Early FAA studies relied on auxotrophic bacterial strains (e.g., Leucine auxotrophs) grown in media supplemented with fluorinated analogs. However, this causes residue-specific global replacement (every Leucine is replaced), which frequently leads to global misfolding and loss of biological activity[8].

To achieve site-specific incorporation, we utilize Amber Suppression Technology .

The Logic of Amber Suppression

We hijack the amber stop codon (UAG). By engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (featuring a CUA anticodon), we force the ribosome to incorporate a specific FAA only at the UAG site[3][9].

Figure 1: Site-specific incorporation of FAAs via orthogonal Amber Suppression.

Step-by-Step Protocol: Self-Validating In Vivo Amber Suppression

As an application scientist, I mandate that every expression system must be self-validating. Before expressing a high-value therapeutic target, the orthogonal machinery must be validated using a fluorescent reporter to quantify suppression efficiency and ensure zero background leakage.

Phase 1: System Preparation & Co-Transformation

-

Plasmid 1 (Reporter): Construct a plasmid encoding superfolder GFP (sfGFP) with an amber mutation at a permissive site (e.g., Y151TAG).

-

Plasmid 2 (Machinery): Construct a plasmid encoding the engineered orthogonal aaRS (e.g., a mutated Methanocaldococcus jannaschii TyrRS) and its cognate tRNA CUA .

-

Co-transform both plasmids into an expression strain (e.g., E. coli BL21(DE3)).

Phase 2: Self-Validating Expression Assay 4. Inoculate two parallel cultures (Culture A and Culture B) in LB media with appropriate antibiotics. Grow at 37°C to an OD₆₀₀ of 0.6. 5. The Control Split:

-

To Culture A (Positive) , add the target FAA (e.g., p-trifluoromethyl-L-phenylalanine) to a final concentration of 1 mM.

-

To Culture B (Negative) , add an equivalent volume of vehicle (e.g., DMSO/water).

-

Induce both cultures with 1 mM IPTG and express at 25°C for 12 hours.

Phase 3: Validation & Causality Check 7. Pellet the cells and measure whole-cell fluorescence (Ex: 485 nm / Em: 520 nm).

-

Causality Check:Culture B must show near-zero fluorescence. If it fluoresces, the aaRS is "leaky" and is charging natural amino acids onto the orthogonal tRNA. Culture A should exhibit high fluorescence, confirming that the sfGFP is only translated to full length when the FAA is present to suppress the UAG codon.

-

Once validated, replace the sfGFP gene with your therapeutic target gene (bearing the TAG mutation) and proceed with scale-up expression and Ni-NTA affinity purification.

Analytical Validation: ¹⁹F-NMR Spectroscopy in Drug Discovery

Once the FAA is incorporated, structural validation is paramount. While X-ray crystallography is standard, ¹⁹F-NMR Spectroscopy is the gold standard for analyzing the real-time biological activity and conformational dynamics of fluorinated proteins[8].

The Causality of ¹⁹F-NMR Superiority: Fluorine-19 has a nuclear spin of ½ and 100% natural isotopic abundance. More importantly, there is virtually zero endogenous fluorine in biological tissues or expression hosts. Therefore, an engineered protein containing a single site-specific FAA will yield a pristine, zero-background NMR spectrum[8]. Because the ¹⁹F nucleus is highly sensitive to its local stereoelectronic microenvironment, even sub-angstrom conformational shifts—such as a ligand binding to a G-protein coupled receptor (GPCR)—will trigger a massive, easily quantifiable chemical shift in the NMR spectrum[8].

Figure 2: Iterative biotherapeutic drug discovery pipeline utilizing FAAs.

Conclusion & Future Perspectives

The integration of fluorinated amino acid analogs into biotherapeutics represents a paradigm shift from discovery-by-screening to discovery-by-design. By leveraging the stereoelectronic gauche effect to preorganize secondary structures, and the fluorous effect to hyperstabilize hydrophobic cores, we can engineer peptides and proteins that survive harsh proteolytic environments while maintaining exquisite target affinity[1][6]. Coupled with self-validating amber suppression protocols and zero-background ¹⁹F-NMR, FAAs provide an unparalleled toolkit for the next generation of resilient, highly specific biologic drugs.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. US7776535B2 - Site-specific incorporation of fluorinated amino acids into proteins - Google Patents [patents.google.com]

- 4. bif.wisc.edu [bif.wisc.edu]

- 5. annualreviews.org [annualreviews.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structural Analysis of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical framework for the complete structural elucidation of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride. As a synthetic amino acid, its unique structural features, including a quaternary α-carbon and a fluorine substituent, necessitate a multi-faceted analytical approach. This document moves beyond a simple listing of techniques to provide a strategic workflow, explaining the rationale behind experimental choices and the interpretation of the resulting data.

Foundational Understanding: The "Why" Before the "How"

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as increased metabolic stability and enhanced binding affinity. In 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride, the presence of both a fluorine atom and a methyl group at the alpha-carbon creates a chiral center with significant steric and electronic implications. A precise understanding of its three-dimensional structure is therefore not merely an academic exercise but a critical prerequisite for understanding its pharmacological activity and for guiding further drug development efforts.

Before embarking on sophisticated spectroscopic analysis, a foundational characterization is essential. This initial data provides the necessary context for subsequent, more complex investigations.

| Property | Typical Data | Significance |

| Molecular Formula | C₅H₁₁ClFNO₂ | Defines the elemental makeup of the molecule. |

| Molecular Weight | 171.60 g/mol | Essential for mass spectrometry and stoichiometric calculations. |

| Physical State | White to off-white crystalline solid | A preliminary indicator of purity. |

| Solubility | Soluble in water, methanol, DMSO | Informs the choice of solvents for NMR, MS, and crystallization experiments. |

Deciphering the Molecular Blueprint: A Spectroscopic and Crystallographic Workflow

The complete structural analysis of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride is best approached through a synergistic combination of spectroscopic and crystallographic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous picture of the molecule's architecture.

Caption: A logical workflow for the comprehensive structural analysis of a novel small molecule.

Mass Spectrometry: Confirming the Elemental Composition

High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the molecular formula of a compound. By providing a highly accurate mass measurement, it validates the elemental composition predicted from the synthesis.

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: A dilute solution of the hydrochloride salt is prepared in a suitable solvent such as methanol or a water/methanol mixture.

-

Ionization: ESI is employed as a "soft" ionization technique, which minimizes fragmentation and preserves the intact molecule as a charged species.

-

Mass Analysis: The sample is introduced into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument.

-

Data Interpretation: The resulting spectrum will show a peak corresponding to the protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) is then compared to the calculated exact mass of the molecular formula.

For C₅H₁₁FNO₂, the expected protonated molecular ion [C₅H₁₂FNO₂]⁺ will have a calculated exact mass that serves as a benchmark for the experimental result.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for determining the covalent framework of an organic molecule. A suite of one-dimensional and two-dimensional NMR experiments is required to assign every proton and carbon atom and to understand their spatial relationships.

¹H NMR Spectroscopy: The Proton Skeleton

This experiment provides information about the different types of protons in the molecule and their neighboring atoms.

¹³C NMR Spectroscopy: The Carbon Backbone

This technique reveals the number of unique carbon environments and, crucially, the influence of the neighboring fluorine atom through carbon-fluorine coupling constants.

¹⁹F NMR Spectroscopy: A Direct Look at Fluorine

Given the presence of fluorine, ¹⁹F NMR is an essential experiment. It provides a direct and highly sensitive probe of the fluorine's chemical environment.[1][2][3][4][5]

2D NMR (COSY, HSQC, HMBC): Piecing the Puzzle Together

Two-dimensional NMR experiments are critical for unambiguously connecting the individual atoms.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is invaluable for identifying quaternary carbons.

Caption: Integration of multiple NMR experiments to determine the covalent structure.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While NMR provides the connectivity, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[6][7][8][9][10][11] This technique is the gold standard for determining bond lengths, bond angles, and, most importantly for a chiral molecule, the absolute stereochemistry.

Experimental Workflow: From Crystal to Structure

-

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound. This typically involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.

The output of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule, providing precise atomic coordinates.

Data Synthesis and Final Structural Confirmation

The culmination of this analytical workflow is the synthesis of all collected data to build a complete and validated structural picture of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride. The molecular formula from mass spectrometry must be consistent with the atomic assignments from NMR and the final structure from X-ray crystallography. The connectivity determined by 2D NMR should be in complete agreement with the bond network observed in the crystal structure. This cross-validation between independent techniques provides the highest level of confidence in the final structural assignment.

References

-

Deshpande, S., & Singh, S. (2023). Advancements in small molecule drug design: A structural perspective. PMC. Retrieved from [Link]

-

Gatley, S. J., et al. (2003). Synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB): relationship of amino acid transport to tumor imaging properties of branched fluorinated amino acids. Nuclear Medicine and Biology, 30(5), 477-490. Retrieved from [Link]

-

Huber, T., et al. (2026). 19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein. Journal of Biomolecular NMR, 78(1), 1-8. Retrieved from [Link]

-

Hartmann, M., et al. (2018). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 57(48), 15732-15736. Retrieved from [Link]

-

Fukushima, K., et al. (2018). Quantification of Amino Acid Enantiomers Using Electrospray Ionization and Ultraviolet Photodissociation. Journal of the American Society for Mass Spectrometry, 29(10), 2054-2062. Retrieved from [Link]

-

Sato, H., et al. (1976). Synthesis of 4-Amino-2-hydroxybutanoic Acid and Its 3-Methyl Derivative. Bulletin of the Chemical Society of Japan, 49(10), 2815-2818. Retrieved from [Link]

-

JEOL. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

-

Barbieri, L., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1289-1298. Retrieved from [Link]

- Yates, J. R., et al. (n.d.). Identification of amino acids by mass spectrometry. Google Patents.

-

Martin, E. J., et al. (2001). Structural Diversity of Small Molecule Libraries. Journal of Chemical Information and Modeling, 41(2), 308-322. Retrieved from [Link]

- Li, J., et al. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.

-

Lee, S., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. Retrieved from [Link]

-

NIST. (n.d.). (Dl)-2-amino-2-methyl-butanoic acid. NIST WebBook. Retrieved from [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

-

Yin, S. X., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845-1853. Retrieved from [Link]

-

Roberts, G. C. K. (n.d.). Introduction to Proteomics and Mass spectrometry - What we need to know in our quest to explain life. Retrieved from [Link]

-

NextSDS. (n.d.). 2-AMINO-4-FLUORO-BUTANOIC ACID — Chemical Substance Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR... Retrieved from [Link]

-

Matsumoto, T., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. RSC Advances, 11(60), 38043-38051. Retrieved from [Link]

-

Böcker, S. (2012). Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. Friedrich-Schiller-Universität Jena. Retrieved from [Link]

-

Coon, J. J. (2009). Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. PMC. Retrieved from [Link]

-

Gu, L., et al. (2007). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. Analytical Chemistry, 79(21), 8196-8204. Retrieved from [Link]

-

Gellman, S. H., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(11), 2549-2555. Retrieved from [Link]

-

NextSDS. (n.d.). (2S)-2-AMINO-4-FLUORO-BUTANOIC ACID — Chemical Substance Information. Retrieved from [Link]

Sources

- 1. 19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rigaku.com [rigaku.com]

- 7. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]

- 9. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01172C [pubs.rsc.org]

Spectroscopic Characterization of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with field-proven insights to offer a robust understanding of the compound's structural features. By elucidating the causality behind experimental choices and presenting self-validating protocols, this guide serves as an authoritative resource for the spectroscopic evaluation of novel fluorinated amino acids.

Introduction

2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride is a non-proteinogenic amino acid that holds significant interest in medicinal chemistry and drug design. The incorporation of a fluorine atom and a methyl group at the α-carbon introduces unique conformational constraints and alters the compound's electronic properties, potentially enhancing metabolic stability and biological activity.[1] Accurate structural elucidation is paramount for its application, and a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for unambiguous characterization. This guide presents a detailed interpretation of the expected spectroscopic data for this molecule, grounded in established principles and data from analogous compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The hydrochloride salt form dictates that the primary amino group will be protonated, forming an ammonium salt.

Caption: Molecular structure of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information, with the added dimension of through-bond couplings to the fluorine atom.

¹H NMR Spectroscopy

Expected ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.70 | s | 3H | -CH ₃ |

| ~2.20 - 2.40 | m | 2H | -CH ₂-CH₂F |

| ~4.60 | t, JHF ≈ 47 Hz | 2H | -CH₂-CH ₂F |

Interpretation and Rationale:

The proton NMR spectrum is anticipated to show three distinct signals. The methyl protons (-CH₃) are expected to appear as a singlet around 1.70 ppm, as they have no adjacent protons to couple with. The two methylene groups will exhibit more complex signals. The protons on the carbon adjacent to the fluorinated carbon (-CH₂-CH₂F) are expected to resonate around 4.60 ppm and will be split into a triplet by the two adjacent protons and further coupled to the fluorine atom, resulting in a triplet of triplets, which may appear as a broad triplet. The large coupling constant (JHF) of approximately 47 Hz is characteristic of a geminal H-F interaction. The other methylene protons (-CH₂-CH₂F) will appear as a multiplet around 2.20-2.40 ppm, coupled to the adjacent protons of the fluorinated methylene group. The acidic proton of the carboxylic acid and the ammonium protons will likely exchange with the D₂O solvent and therefore not be observed.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~25 | -C H₃ |

| ~35 | -C H₂-CH₂F |

| ~60 | -C (NH₃⁺)(CH₃)- |

| ~83 (JCF ≈ 170 Hz) | -C H₂F |

| ~175 | -C OOH |

Interpretation and Rationale:

The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct carbon signals. The methyl carbon (-C H₃) will be the most upfield signal. The quaternary carbon bonded to the ammonium and methyl groups will appear around 60 ppm. A key feature will be the signal for the fluorinated methylene carbon (-C H₂F), which is expected to be a doublet with a large one-bond carbon-fluorine coupling constant (JCF) of approximately 170 Hz.[2] The carboxylic acid carbon will be the most downfield signal, appearing around 175 ppm.[3]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride in 0.6 mL of deuterium oxide (D₂O). Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the expected range (e.g., 0-200 ppm).

-

Employ a sufficient number of scans for clear signal detection, as ¹³C has a low natural abundance.

-

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.

Expected IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad, Strong | O-H stretch (carboxylic acid), N-H stretch (ammonium) |

| ~1730 | Strong | C=O stretch (carboxylic acid) |

| ~1620 | Medium | N-H bend (ammonium) |

| ~1470 | Medium | C-H bend |

| ~1050 | Strong | C-F stretch |

Interpretation and Rationale:

The IR spectrum will be characterized by a very broad and strong absorption in the 3400-2500 cm⁻¹ region, which is indicative of the overlapping O-H stretching of the carboxylic acid and the N-H stretching of the ammonium group, both involved in hydrogen bonding.[4] A strong, sharp peak around 1730 cm⁻¹ is expected for the carbonyl (C=O) stretch of the carboxylic acid. The ammonium group will also show a characteristic bending vibration around 1620 cm⁻¹. A strong absorption band around 1050 cm⁻¹ is anticipated for the C-F stretching vibration.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Mass Spectrometry Data (Electrospray Ionization - Positive Mode)

| m/z | Interpretation |

| 150.08 | [M+H]⁺ (protonated molecule) |

| 132.07 | [M+H - H₂O]⁺ |

| 104.07 | [M+H - COOH]⁺ |

| 88.06 | [M+H - H₂O - CO]⁺ or [M+H - COOH - H₂O]⁺ |

Interpretation and Rationale:

Using electrospray ionization in the positive ion mode (ESI+), the protonated molecule [M+H]⁺ is expected at an m/z of 150.08, corresponding to the molecular formula C₅H₁₁FNO₂. Common fragmentation pathways for amino acids include the loss of water ([M+H - H₂O]⁺) and the loss of the carboxylic acid group as formic acid or CO and H₂O.[5][6] The loss of the entire carboxyl group as COOH is also a common fragmentation pathway.[5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. questjournals.org [questjournals.org]

- 5. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Therapeutic Targeting of Amino Acid Transporters: The Mechanistic Potential of 2-Amino-4-fluoro-2-methylbutanoic Acid Hydrochloride

Introduction: Repurposing FAMB from Theranostics to Therapeutics

2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride (FAMB) is a non-proteinogenic, α,α-disubstituted fluorinated amino acid. Historically, its 18 F-radiolabeled isotopologue ( 18 F-FAMB) has been heavily utilized as a Positron Emission Tomography (PET) tracer for neuro-oncology[1]. It was designed to exploit the upregulated amino acid transport systems in gliosarcomas and other malignancies, achieving high tumor-to-normal brain ratios[1].

However, recent advances in molecular oncology have illuminated the therapeutic potential of such transport substrates. Because FAMB is a non-metabolizable synthetic amino acid, it can act as a competitive inhibitor and a "false substrate." By hijacking specific solute carrier (SLC) transporters, FAMB can selectively starve cancer cells of essential amino acids, establishing itself as a potent targeted therapeutic agent for metabolic reprogramming in oncology.

Primary Therapeutic Targets: The Solute Carrier (SLC) Transporters

Cancer cells exhibit an increased reliance on amino acid metabolism to sustain rapid proliferation. FAMB targets two primary transporter systems critical to this metabolic demand:

-

System L (LAT1 / SLC7A5): LAT1 is a sodium-independent obligate antiporter that is heavily upregulated in various cancers[2]. It is responsible for the cellular uptake of bulky, branched-chain amino acids (BCAAs) like leucine. In vitro assays demonstrate that FAMB is transported primarily via the L-type amino acid transport system[1].

-

System A (SNAT1/2 / SLC38A1/2): System A transporters are sodium-dependent and mediate the uptake of small neutral amino acids. Studies indicate that FAMB transport is also positively correlated with A-type transport mechanisms[1], making it a dual-action substrate that can target heterogeneous tumor cell populations[3].

Mechanistic Causality: The "Antiporter Hijack" and mTORC1 Suppression

The therapeutic efficacy of FAMB lies in its structural design. Because it is α,α-disubstituted, it cannot be incorporated into nascent proteins, nor can it be metabolized by standard cellular transaminases[4].

When FAMB enters the cell via LAT1, the obligate antiporter mechanism forces the efflux of an intracellular amino acid (typically leucine or glutamine). As FAMB accumulates intracellularly, it continuously drives the export of essential amino acids. This intracellular depletion directly suppresses the mTORC1 (Mechanistic Target of Rapamycin Complex 1) signaling pathway, which relies on high intracellular leucine concentrations to activate downstream effectors like p70S6K and 4E-BP1. The resulting starvation triggers autophagy and ultimately apoptosis.

Mechanism of FAMB-induced mTORC1 suppression via LAT1 antiporter hijacking.

Experimental Protocols: Validating FAMB as a Therapeutic Modality

To validate FAMB as an inhibitor of LAT1 and an mTORC1 suppressor, the following self-validating protocols must be employed.

Protocol 1: In Vitro LAT1 Competitive Inhibition & Cellular Starvation Assay

-

Step 1: Cell Culture & Starvation: Culture 9L gliosarcoma cells (known for high LAT1/System A expression[3]) in standard DMEM. Wash and incubate the cells in amino acid-free Hank's Balanced Salt Solution (HBSS) for 2 hours.

-

Causality: Pre-starvation synchronizes the cells and maximizes the membrane expression and activity of LAT1, ensuring that baseline measurements are purely transport-driven and not saturated by endogenous media components.

-

-

Step 2: FAMB Incubation & Competitive Uptake: Introduce 3 H-L-leucine (1 µCi/mL) concurrently with varying concentrations of FAMB (0.1 mM to 10 mM).

-

Causality: By measuring the reduction in 3 H-L-leucine uptake, we can accurately quantify FAMB's competitive binding affinity ( Ki ) for the LAT1 transporter.

-

-

Step 3: Internal Validation (Control): Run parallel wells using 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), a known specific LAT1 inhibitor[2].

-

Self-Validating Checkpoint: If BCH fails to inhibit 3 H-L-leucine uptake, the assay conditions are flawed, or the cell line has lost LAT1 dependence, instantly invalidating the FAMB test results.

-

-

Step 4: LC-MS/MS Intracellular Pool Analysis: Lyse cells and quantify intracellular natural amino acid pools using LC-MS/MS.

-

Causality: This confirms the "Antiporter Hijack" mechanism by demonstrating that FAMB uptake correlates with a stoichiometric depletion of intracellular leucine.

-

Protocol 2: mTORC1 Signaling Suppression Analysis

-

Step 1: Treatment & Lysis: Treat 9L cells with the IC 50 dose of FAMB for 24 hours. Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

-

Causality: Phosphatase inhibitors are absolutely critical here; mTORC1 targets (S6K, 4E-BP1) are rapidly dephosphorylated by endogenous phosphatases upon lysis, which would yield false-negative suppression data.

-

-

Step 2: Western Blotting: Resolve lysates via SDS-PAGE. Probe with primary antibodies against total and phospho-p70S6K (Thr389) and phospho-4E-BP1 (Thr37/46).

-

Causality: Thr389 phosphorylation is the direct downstream target of mTORC1. A reduction in the p-S6K/total-S6K ratio confirms that FAMB-induced amino acid starvation successfully halted the oncogenic signaling cascade.

-

Self-validating experimental workflow for assessing FAMB therapeutic efficacy.

Quantitative Data Summaries

The following table synthesizes the transport characteristics and tumor-to-brain targeting ratios of FAMB compared to other standard amino acid derivatives, highlighting its therapeutic targeting window[1][3][4].

| Compound | Primary Transporter Target | Uptake Inhibition by BCH (System L) | Uptake Inhibition by N-MeAIB (System A) | Tumor-to-Normal Brain Ratio (In Vivo) |

| FAMB | LAT1 (System L), System A | High (>70%) | Moderate (~40%) | 14:1 |

| FAMP | System A, System L | Moderate (~50%) | High (>60%) | 36:1 |

| N-MeFAMP | System A (Selective) | Low (<10%) | Very High (>85%) | 104:1 |

| FAMPe | LAT1 (System L) | Very High (>85%) | Low (<10%) | >20:1 |

Data synthesized from 9L gliosarcoma models at 60 minutes post-injection. The dual-targeting nature of FAMB (System L and A) provides a broader therapeutic net for heterogeneous tumors compared to highly selective variants.

Conclusion

While 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride (FAMB) was originally engineered for diagnostic imaging, its robust affinity for upregulated SLC transporters (LAT1 and System A) positions it as a highly viable therapeutic candidate. By acting as a non-metabolizable false substrate, FAMB induces an obligate efflux of essential amino acids, directly suppressing mTORC1 signaling and driving tumor cells into metabolic starvation. Future drug development pipelines should focus on optimizing FAMB dosing regimens and exploring synergistic combinations with direct mTOR inhibitors.

References

-

Synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB): relationship of amino acid transport to tumor imaging properties of branched fluorinated amino acids. Nuclear Medicine and Biology. URL: [Link]

-

Radiolabeled Molecular Imaging Agents for Amino Acid Transport in Tumors. Biological and Pharmaceutical Bulletin. URL:[Link]

-

Radiolabeled Amino Acids for Tumor Imaging with PET: Radiosynthesis and Biological Evaluation of 2-Amino-3-[18F]fluoro-2-methylpropanoic Acid and 3-[18F]Fluoro-2-methyl-2-(methylamino)propanoic Acid. Journal of Medicinal Chemistry. URL:[Link]

-

Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

- 1. Synthesis and evaluation of 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB): relationship of amino acid transport to tumor imaging properties of branched fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kawai.w3.kanazawa-u.ac.jp [kawai.w3.kanazawa-u.ac.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride Interactions: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride, a novel fluorinated amino acid analog. We present a detailed, step-by-step methodology for characterizing the interactions of this small molecule with its putative biological target, the L-type amino acid transporter 1 (LAT1). This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. The protocols outlined herein are designed to be self-validating, with an emphasis on the causal reasoning behind key experimental choices, ensuring scientific integrity and reproducibility. We will traverse the entire in silico workflow, from ligand and protein preparation to advanced molecular dynamics simulations and binding free energy calculations, culminating in a robust predictive model of molecular interaction.

Introduction: The Rationale for In Silico Investigation

The introduction of fluorine into small molecule drug candidates can profoundly alter their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride represents a compelling scaffold for therapeutic development. However, a thorough understanding of its interactions at a molecular level is paramount to unlocking its full potential.

In silico modeling provides a powerful and cost-effective avenue to explore these interactions with high spatial and temporal resolution, offering insights that are often difficult to obtain through experimental methods alone. By simulating the dynamic interplay between our ligand and its biological target, we can predict binding modes, estimate binding affinities, and elucidate the key molecular determinants of recognition. This knowledge is invaluable for guiding lead optimization, predicting potential off-target effects, and ultimately, accelerating the drug discovery pipeline.[1][2]

A structurally similar compound, 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid (FAMB), is known to be a substrate for the L-type amino acid transport system, making the L-type amino acid transporter 1 (LAT1) a primary putative target for our investigation.[3] LAT1 is a well-established transporter of large neutral amino acids and is overexpressed in various cancers, making it an attractive target for therapeutic intervention.

This guide will focus on a multi-faceted in silico approach, integrating molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) to provide a holistic view of the ligand-protein interactions.

Foundational Preparations: Ligand and Protein Setup

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This section details the critical preparatory steps for both the ligand and the protein target.

Ligand Preparation: From 2D Structure to 3D Conformer

Protocol 2.1: Ligand 3D Structure Generation

-

Obtain 2D Structure: A 2D structure of 2-Amino-4-fluoro-2-methylbutanoic acid can be obtained from chemical vendor databases or drawn using a chemical sketcher such as ChemDraw or MarvinSketch. The SMILES (Simplified Molecular Input Line Entry System) string for the parent compound is CC(C(C(=O)O)N)CF.

-

3D Conformer Generation: Utilize a computational chemistry software package like Open Babel to convert the 2D structure into a 3D conformer. It is crucial to generate multiple conformers to explore the ligand's conformational space.

-

Protonation State and Tautomerism: Given the hydrochloride salt form, the amino group will be protonated. The carboxylic acid group's protonation state should be evaluated at physiological pH (around 7.4). Tools like the H++ web server can be used for this purpose.[4]

-

Energy Minimization: The generated 3D conformer should be subjected to energy minimization using a suitable force field (e.g., GAFF2 - General Amber Force Field) to relieve any steric clashes and obtain a low-energy conformation. This can be performed using software like Avogadro or AmberTools.

Target Selection and Preparation: Human LAT1 Transporter

The human L-type amino acid transporter 1 (LAT1), which forms a heterodimer with the glycoprotein CD98hc (SLC3A2), is our primary biological target. Several cryo-EM structures of human LAT1 are available in the Protein Data Bank (PDB).

Protocol 2.2: Protein Structure Preparation

-

PDB Structure Selection: We will select the PDB entry 6IRT , which represents the inward-open conformation of human LAT1 in complex with the inhibitor BCH.[5] This conformation provides a well-defined binding pocket.

-

Structure Cleaning: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These should be removed unless they are known to play a critical role in ligand binding. The protein structure should be checked for missing residues or atoms, which can be modeled using tools like MODELLER or the SWISS-MODEL server.

-

Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure, ensuring correct protonation states for titratable residues at physiological pH. The H++ web server is a valuable tool for this task.[4]

-

Membrane Embedding (for MD simulations): As LAT1 is a membrane protein, it must be embedded in a lipid bilayer for realistic molecular dynamics simulations. The CHARMM-GUI web server provides a powerful and user-friendly interface for building complex biological systems, including membrane proteins.[6] It allows for the selection of an appropriate lipid composition (e.g., POPC) and solvation of the system.

In Silico Workflow: A Multi-Scale Modeling Approach

Our in silico investigation will follow a hierarchical approach, starting with less computationally expensive methods to rapidly assess binding possibilities and progressing to more rigorous techniques for detailed analysis.

Caption: A high-level overview of the in silico modeling workflow.

Molecular Docking: Predicting Binding Poses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[2] It provides a rapid assessment of potential binding modes and a preliminary estimate of binding affinity.

Protocol 3.1: Molecular Docking with AutoDock Vina

-

Input File Preparation: Prepare the ligand and protein files in the PDBQT format, which includes partial charges and atom types. AutoDock Tools (ADT) can be used for this purpose.

-

Grid Box Definition: Define a grid box that encompasses the binding site of LAT1. The binding site can be identified from the co-crystallized inhibitor in the PDB structure (6IRT).[5]

-

Docking Execution: Run AutoDock Vina to perform the docking calculations. Vina will generate a set of binding poses ranked by their predicted binding affinities (in kcal/mol).

-

Pose Analysis: Visualize the top-ranked docking poses using a molecular visualization tool like PyMOL or VMD. Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Causality Behind Choices: We choose AutoDock Vina for its balance of speed and accuracy, making it suitable for initial screening. The choice of the binding site is directly informed by experimental structural data, increasing the likelihood of identifying a biologically relevant binding mode.

Challenges with Fluorinated Ligands: The presence of fluorine can introduce challenges in molecular docking due to the unique electronic properties of the C-F bond. Standard force fields may not accurately capture the electrostatic and polarization effects of fluorine.[3][7][8] Therefore, it is crucial to critically evaluate the docking results and consider them as starting points for more rigorous methods.

Molecular Dynamics (MD) Simulations: Unveiling the Dynamics of Interaction

MD simulations provide a dynamic view of the protein-ligand complex, allowing us to assess the stability of the predicted binding poses and observe conformational changes over time.

Protocol 3.2: MD Simulation with GROMACS/AMBER

-

System Setup: Begin with the membrane-embedded protein-ligand complex generated in the preparatory steps. The system should be solvated with a suitable water model (e.g., TIP3P) and neutralized with ions.

-

Force Field Parameterization: This is a critical step for fluorinated compounds. Standard protein force fields (e.g., AMBER, CHARMM) do not typically include parameters for non-standard residues like our ligand. We will need to generate these parameters.

-

Ligand Parameterization: The antechamber and parmchk2 tools in AmberTools can be used to generate GAFF2 parameters for the ligand. The partial charges should be carefully derived using a quantum mechanical calculation (e.g., RESP or AM1-BCC).

-

-

Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any bad contacts.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) ensembles. Positional restraints on the protein and ligand heavy atoms are typically applied during the initial stages of equilibration and then gradually released.

-

Production Run: Once the system is well-equilibrated, run the production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to observe stable binding and relevant conformational dynamics.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand's binding pose.[9]

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and the protein.[9]

-

Interaction Fingerprints: To characterize the persistent interactions throughout the simulation.

-

Caption: A detailed workflow for performing molecular dynamics simulations.

Binding Free Energy Calculations: Quantifying Affinity

Protocol 3.3: MM/PBSA Binding Free Energy Calculation

-

Trajectory Extraction: Extract snapshots from the stable portion of the production MD trajectory.

-

MM/PBSA Calculation: Use the gmx_MMPBSA tool (for GROMACS trajectories) or the MMPBSA.py script in AmberTools to calculate the binding free energy.[13] This involves calculating the free energies of the complex, the protein, and the ligand in solution.

-

Decomposition Analysis: Decompose the total binding free energy into contributions from individual residues to identify key "hotspot" residues that are critical for binding.

For Higher Accuracy: Quantum Mechanics (QM) in Binding Energy Refinement

For a more accurate description of the electronic effects, particularly those involving the fluorine atom, Quantum Mechanics (QM) methods can be employed.[5][14][15] QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, where the ligand and the immediate binding site are treated with QM and the rest of the protein with MM, offer a balance between accuracy and computational cost.

Protocol 3.4: QM/MM Binding Energy Calculation

-

System Partitioning: Define the QM region (ligand and key interacting residues) and the MM region (the rest of the protein and solvent).

-

QM/MM Calculation: Perform single-point energy calculations on snapshots from the MD trajectory using a QM/MM setup. Software packages like Gaussian, ORCA, or GAMESS integrated with an MM engine can be used.

-

Binding Energy Estimation: The QM/MM binding energy is calculated as the difference between the energy of the complex and the energies of the individual protein and ligand.

| Method | Computational Cost | Accuracy | Key Insights |

| Molecular Docking | Low | Low to Medium | Potential binding poses, initial ranking |

| MD Simulations | High | Medium to High | Binding stability, conformational changes |

| MM/PBSA | Medium | Medium | Relative binding affinities, key residues |

| QM/MM | Very High | High | Accurate electronic effects, charge transfer |

In Silico ADMET Prediction: Assessing Drug-Likeness

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery to avoid late-stage failures.[1] Several in silico tools can predict these properties based on the ligand's structure.

Protocol 3.5: ADMET Profiling

-

Tool Selection: Utilize web-based servers or standalone software for ADMET prediction, such as SwissADME, pkCSM, or ADMETlab.

-

Property Prediction: Predict key ADMET properties, including but not limited to:

-

Absorption: Caco-2 permeability, human intestinal absorption.

-

Distribution: Blood-brain barrier permeability, plasma protein binding.

-

Metabolism: Cytochrome P450 inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, hERG inhibition.

-

-

Analysis: Analyze the predicted ADMET profile to identify potential liabilities of the compound and guide further chemical modifications.

Concluding Remarks and Future Directions

This technical guide has outlined a comprehensive and robust in silico workflow for characterizing the interactions of 2-Amino-4-fluoro-2-methylbutanoic acid hydrochloride with the LAT1 transporter. By systematically applying molecular docking, molecular dynamics simulations, and advanced binding free energy calculations, researchers can gain deep insights into the molecular basis of this interaction.

The self-validating nature of this multi-step approach, where the results of one technique inform and refine the next, enhances the confidence in the final predictive model. The insights gleaned from these computational studies will be instrumental in guiding the rational design and optimization of this promising fluorinated amino acid analog, ultimately paving the way for the development of novel therapeutics.

Future work should focus on experimental validation of the in silico predictions, including in vitro binding assays and cell-based transport assays. The synergy between computational and experimental approaches will be the key to successfully translating these molecular insights into tangible clinical benefits.

References

- Akhter, M. (2016). Challenges in Docking: Mini Review. JSM Chem, 4(2), 1025.

-

Amber Tutorials. (n.d.). MMPBSA.py. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Computer-Aided Drug Design (CADD). Retrieved from [Link]

-

GROMACS. (n.d.). Running membrane simulations. Retrieved from [Link]

- Lee, Y., et al. (2019). Cryo-EM structure of the human L-type amino acid transporter 1 in complex with glycoprotein CD98hc. Nature Structural & Molecular Biology, 26(6), 510-517.

- MDPI. (2025). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions.

- Muehlbacher, M., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Accounts of Chemical Research.

- Neves, M. A. C., et al. (2012). Molecular docking studies, in-silico ADMET predictions and synthesis of novel PEGA-nucleosides as antimicrobial agents targeting class B1 metallo-β-lactamases. Journal of Molecular Modeling, 18(11), 4989-5001.

-

Oxford Protein Informatics Group. (2022). MM(PB/GB)SA – a quick start guide. Retrieved from [Link]

- Sabe, V. T., et al. (2022). Fluorine Atoms on C6H5-Corrole Affect the Interaction with Mpro and PLpro Proteases of SARS-CoV-2: Molecular Docking and 2D-QSAR Approaches. International Journal of Molecular Sciences, 23(18), 10894.

-

TeachOpenCADD. (n.d.). Analyzing molecular dynamics simulations. Retrieved from [Link]

-

Theoretical and Computational Biophysics Group. (n.d.). Parameterizing Small Molecules Using the Force Field Toolkit (ffTK). Retrieved from [Link]

- Vanommeslaeghe, K., et al. (2014). Rapid parameterization of small molecules using the Force Field Toolkit.

- Varma, S., et al. (2019). Significant Enhancement of Docking Sensitivity using Implicit Ligand Sampling.

- Wynne, M. E.-S., et al. (2016). Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. BMC pharmacology & toxicology, 17(1), 1-13.

-

YouTube. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. Retrieved from [Link]

-

YouTube. (2025). MMPBSA + GROMACS = Precision Binding Energy | From Trajectory to ΔG. Retrieved from [Link]

- Zoth, C., et al. (2021). A Novel In Silico Benchmarked Pipeline Capable of Complete Protein Analysis: A Possible Tool for Potential Drug Discovery. International Journal of Molecular Sciences, 22(21), 11681.

Sources

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. Challenges in Docking: Mini Review [jscimedcentral.com]

- 3. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MM(PB/GB)SA – a quick start guide | Oxford Protein Informatics Group [blopig.com]

- 5. mdpi.com [mdpi.com]

- 6. A Beginner’s Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorine Atoms on C6H5-Corrole Affect the Interaction with Mpro and PLpro Proteases of SARS-CoV-2: Molecular Docking and 2D-QSAR Approaches | MDPI [mdpi.com]

- 9. T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 10. m.youtube.com [m.youtube.com]

- 11. amber.tkanai-lab.org [amber.tkanai-lab.org]

- 12. biomolmd.org [biomolmd.org]

- 13. youtube.com [youtube.com]

- 14. ijirt.org [ijirt.org]

- 15. Quantum mechanics in drug design: Progress, challenges, and future frontiers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Radiosynthesis and Biological Evaluation of 2-Amino-4-[18F]fluoro-2-methylbutanoic Acid (18F-FAMB) for PET Imaging

Executive Summary & Mechanistic Rationale

Brain tumor imaging using traditional 2-deoxy-2-[18F]fluoro-D-glucose (18F-FDG) is fundamentally limited by the high physiological glucose metabolism in the normal cerebral cortex, which obscures tumor margins and complicates the differentiation between radiation necrosis and true tumor recurrence1[1]. To circumvent this limitation, radiolabeled amino acids have emerged as superior oncologic probes.

2-Amino-4-[18F]fluoro-2-methylbutanoic acid (18F-FAMB) is an α,α -dialkyl branched amino acid engineered specifically to exploit the upregulated amino acid transport systems in gliomas . The structural design of 18F-FAMB incorporates two critical functional modifications:

-

γ -Fluorination: The introduction of the 18F isotope at the γ -carbon allows for high-resolution Positron Emission Tomography (PET) imaging while minimizing steric disruption to transporter recognition.

-

α -Methylation: The presence of an α -methyl group renders the molecule metabolically inert. Natural amino acids are susceptible to intracellular decarboxylation and transamination. By blocking the α -carbon, 18F-FAMB resists enzymatic degradation, ensuring that the PET signal is a direct, uncomplicated reflection of transporter activity rather than downstream metabolic flux.

Caption: Cellular transport and metabolic trapping mechanism of [18F]FAMB in tumor cells.

Radiosynthesis Strategy: The Cyclic Sulfamidate Advantage

The synthesis of 18F-labeled aliphatic amino acids is notoriously challenging. Standard leaving groups (e.g., mesylates or tosylates) on branched aliphatic chains are highly susceptible to competitive E2 elimination reactions when exposed to the highly basic [18F]F− ion, resulting in poor radiochemical yields 2[2].

To overcome this, the radiosynthesis of 18F-FAMB employs a cyclic sulfamidate precursor . This design provides dual benefits:

-

Conformational Restriction: The cyclic structure locks the geometry, sterically shielding the adjacent protons to suppress elimination while activating the γ -carbon for a clean SN2 nucleophilic attack by the fluoride ion.

-

Amine Protection: The sulfamidate inherently masks the α -amine, preventing side reactions during the harsh radiofluorination step 3[3].

Caption: Step-by-step automated radiosynthesis workflow for[18F]FAMB.

Step-by-Step Experimental Protocol

This protocol outlines the automated radiosynthesis of 18F-FAMB. Every step is designed as a self-validating system to ensure high molar activity and radiochemical purity.

Step 1: Preparation of the [18F]F− Complex

-

Trapping: Pass aqueous [18F]F− (produced via the 18O(p,n)18F reaction) through a pre-conditioned QMA (Quaternary Methyl Ammonium) carbonate cartridge. Causality: This isolates the 18F-fluoride from the enriched [18O]H2O target water.

-

Elution: Elute the trapped [18F]F− into the reaction vessel using a solution of Kryptofix 2.2.2 (K222, 15 mg) and K2CO3 (3 mg) in CH3CN/H2O (1 mL, 80:20 v/v).

-

Azeotropic Drying: Evaporate the solvent under a stream of helium at 95 °C. Add anhydrous CH3CN (1 mL) and repeat the evaporation twice. Causality: Residual water severely hydrates the fluoride ion, destroying its nucleophilicity. Complete azeotropic drying yields a highly reactive "naked" fluoride ion.

Step 2: Radiofluorination

-

Reaction: Dissolve 5 mg of the cyclic sulfamidate precursor in 1.0 mL of anhydrous CH3CN . Add this to the dried [18F]F− /K222 complex.

-

Heating: Seal the vessel and heat at 85 °C for 20 minutes.

-

Validation: The cyclic sulfamidate ring opens upon fluoride attack, forming an intermediate [18F] fluorosulfamate. The lack of volatile radioactive byproducts in the exhaust trap validates that E2 elimination was successfully suppressed.

Step 3: Acidic Hydrolysis

-

Solvent Removal: Evaporate the CH3CN at 95 °C under helium.

-

Deprotection: Add 1.0 mL of 6N HCl to the reaction vessel and heat at 85 °C for 10 minutes. Causality: The intermediate fluorinated sulfamate is chemically robust. Strong acid at elevated temperatures is strictly required to cleave the sulfamate bond and release the free α -amine and carboxylic acid.

Step 4: Purification & Formulation

-

Neutralization & Trapping: Dilute the acidic mixture with 4 mL of sterile water. Pass the crude mixture sequentially through an AG 11A8 ion-retardation resin column , an Alumina N Sep-Pak , and a C18 Sep-Pak .

-

Causality: The ion-retardation resin neutralizes the 6N HCl without retaining the zwitterionic 18F-FAMB. The Alumina cartridge traps any unreacted [18F]F− , and the C18 cartridge removes lipophilic organic impurities (including unreacted precursor).

-

-

Formulation: Elute the purified 18F-FAMB with 0.9% sterile saline through a 0.22 µm sterile filter into a sterile product vial.

Step 5: Quality Control (Self-Validation)

-

Radiochemical Purity (Radio-TLC/HPLC): Analyze an aliquot via Radio-HPLC. The absence of a UV absorbance peak at 254 nm at the retention time of the precursor confirms the complete removal of the UV-active starting material, validating the C18 purification step. Radiochemical purity must be >99%.

Quantitative Data & Comparative Analysis

The biological efficacy of 18F-FAMB has been evaluated in 9L gliosarcoma models. The table below summarizes its performance against other standard PET tracers, highlighting the superiority of α -methyl branched amino acids for brain tumor contrast.

| Radiotracer | Target Transport System | Tumor-to-Brain Ratio (60 min) | Metabolic Fate | Primary Application |

| 18F-FDG | GLUT1 / Hexokinase | Low (~1:1 to 2:1) | Trapped as FDG-6-Phosphate | Systemic Oncology |

| 18F-FET | System L (LAT1/LAT2) | Moderate (~2.5:1) | Not incorporated into proteins | Brain Tumors |

| 18F-FAMB | System L & System A | High (~14:1) | Metabolically inert ( α -methyl) | Glioma Imaging |